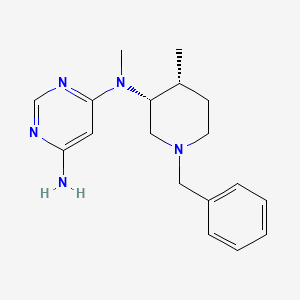

N4-Methyl Piperidinyl-4,6-pyrimidinediamine

Description

Properties

Molecular Formula |

C18H25N5 |

|---|---|

Molecular Weight |

311.4 g/mol |

IUPAC Name |

4-N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-4-N-methylpyrimidine-4,6-diamine |

InChI |

InChI=1S/C18H25N5/c1-14-8-9-23(11-15-6-4-3-5-7-15)12-16(14)22(2)18-10-17(19)20-13-21-18/h3-7,10,13-14,16H,8-9,11-12H2,1-2H3,(H2,19,20,21)/t14-,16+/m1/s1 |

InChI Key |

APJAQQWDJLKNEO-ZBFHGGJFSA-N |

Isomeric SMILES |

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC(=C2)N)CC3=CC=CC=C3 |

Canonical SMILES |

CC1CCN(CC1N(C)C2=NC=NC(=C2)N)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structure

| Parameter | Description |

|---|---|

| Molecular Formula | C18H25N5 |

| Molecular Weight | 311.4 g/mol |

| IUPAC Name | 4-N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-4-N-methylpyrimidine-4,6-diamine |

| SMILES | C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC(=C2)N)CC3=CC=CC=C3 |

| InChIKey | APJAQQWDJLKNEO-ZBFHGGJFSA-N |

The compound features a pyrimidine ring substituted at positions 4 and 6 with amino groups, with the 4-position amino group further substituted with a methyl group and a chiral piperidinyl moiety bearing a benzyl substituent.

Preparation Methods of N4-Methyl Piperidinyl-4,6-pyrimidinediamine

Detailed Synthetic Routes

Synthesis of the Piperidinyl Intermediate

A notable method for preparing the chiral piperidinyl intermediate involves the ring closure of 2-butenal with N-protected 2-nitroethylamine in the presence of an organic acid catalyst at temperatures between -10°C and 50°C. This reaction yields (3R,4R)-N-protected-4-methyl-3-nitro-3,4-dihydropyridine, which is subsequently subjected to acid-mediated dehydration.

Following this, catalytic hydrogenation reduction is performed using catalysts such as 5% or 10% palladium on carbon, 10% platinum on carbon, or Raney nickel under hydrogen pressure (0.1–2.0 MPa) at 15–50°C for 0.5–5 hours. This step converts the nitro group to the corresponding amine, yielding (3R,4R)-N-protected-3-amino-4-methylpiperidine.

Finally, methylation of the amino group on the piperidine ring is carried out to produce the methylated piperidinyl intermediate necessary for coupling to the pyrimidine ring.

Coupling with Pyrimidine Core

The pyrimidine core, specifically 4,6-diaminopyrimidine derivatives, is prepared separately. The coupling of the methylated piperidinyl intermediate to the pyrimidine diamine is typically achieved through nucleophilic substitution or amination reactions under controlled conditions to maintain the integrity of the amino substituents and stereochemistry.

Representative Synthetic Route Summary

| Step | Reaction Description | Conditions & Reagents | Outcome/Notes |

|---|---|---|---|

| 1 | Ring closure of 2-butenal with N-PG-2-nitroethylamine | -10 to 50°C, organic acid catalyst, 0.5–8 h | Formation of (3R,4R)-N-PG-4-methyl-3-nitro-3,4-dihydropyridine |

| 2 | Acid-mediated dehydration | 10–50°C, 1–5 h | Dehydrated intermediate ready for reduction |

| 3 | Catalytic hydrogenation reduction | H2 gas, 0.1–2.0 MPa, 15–50°C, 0.5–5 h, Pd/C or Raney Ni | Conversion to (3R,4R)-N-PG-3-amino-4-methylpiperidine |

| 4 | Methylation of amino group | Methylating agent (e.g., methyl iodide or dimethyl sulfate) | Formation of methylated piperidinyl intermediate |

| 5 | Coupling with 4,6-diaminopyrimidine | Nucleophilic substitution under mild conditions | Formation of this compound final product |

Analytical and Purification Considerations

- The synthetic intermediates and final product often require purification via column chromatography or recrystallization to achieve high purity and stereochemical integrity.

- Drying agents such as sodium sulfate or magnesium sulfate are used to remove moisture from organic extracts during isolation steps.

- The final product's stereochemistry is critical; methods report diastereomeric excess values around 71%, indicating the need for careful stereochemical control and possibly further purification.

Comparative Analysis of Preparation Methods

Summary of Research Findings

- The synthesis of this compound is well-documented primarily in patent literature, with key steps involving ring closure, reduction, methylation, and coupling to the pyrimidine core.

- Catalytic hydrogenation is a critical step, with palladium-based catalysts favored for efficient nitro group reduction.

- Protection of amino groups during intermediate steps is necessary to avoid side reactions and ensure high purity.

- The stereochemistry of the piperidinyl ring is crucial for the biological and chemical properties of the final compound, necessitating careful reaction condition control.

- Purification challenges arise due to liquid intermediates and the need for chromatographic separation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring and amine groups enable nucleophilic substitution, particularly at the 4- and 6-positions. For example:

-

Chlorine displacement : In analogs like 6-chloro-N4-methylpyrimidine-2,4-diamine, the chlorine atom undergoes substitution with nucleophiles (e.g., hydroxyl or alkylamines) under basic conditions .

-

Piperidinyl group reactivity : The piperidinyl substituent can act as a leaving group in reactions with electrophiles, forming derivatives with modified solubility or bioactivity .

Table 1: Nucleophilic Substitution Reactions

| Substrate Position | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 6-Chloro derivative | NaOH, alkylamine | 6-Amino-substituted pyrimidine | |

| Piperidinyl group | Electrophilic alkyl halides | N-alkylated derivatives |

Acylation and Condensation Reactions

The primary and secondary amines participate in acylation and condensation:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides, enhancing lipophilicity .

-

Schiff base formation : Condenses with aldehydes (e.g., benzaldehyde) under acidic conditions to generate imines, useful in medicinal chemistry .

Table 2: Acylation and Condensation Examples

| Reaction Type | Reagents/Conditions | Key Product | Application |

|---|---|---|---|

| Acylation | Acetyl chloride, base | N-acetylated derivative | Drug delivery optimization |

| Condensation | Benzaldehyde, HCl | Imine-linked macrocycles | Anticancer agent synthesis |

Oxidation and Reduction

-

Oxidation : The methylamino group oxidizes to nitro or hydroxylamine derivatives using agents like KMnO₄ or H₂O₂, altering electronic properties .

-

Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces nitro groups (in analogs) to amines, enhancing bioavailability .

Mechanistic Insight :

Oxidation at the N4-methyl position generates reactive intermediates that can dimerize via N–H⋯N hydrogen bonds, as observed in crystal structures .

Metal Complexation

The amine and pyrimidine nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic or antimicrobial applications .

Example :

Comparative Reactivity with Structural Analogs

Table 3: Reactivity Comparison of Pyrimidine Derivatives

Synthetic Pathways Involving Key Reactions

The compound is synthesized via:

-

Knoevenagel condensation : Between pyrimidine aldehydes and active methylene compounds .

-

Vilsmeier–Haack formylation : Introduces formyl groups for subsequent functionalization .

Critical Step : Piperidinyl introduction via nucleophilic aromatic substitution under anhydrous conditions .

Scientific Research Applications

N4-Methyl Piperidinyl-4,6-pyrimidinediamine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N4-Methyl Piperidinyl-4,6-pyrimidinediamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or other enzymes involved in cellular signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substitution Patterns and Key Functional Groups

The biological and chemical properties of pyrimidinediamines are highly dependent on substituents. Below is a comparative analysis of N4-Methyl Piperidinyl-4,6-pyrimidinediamine with structurally related compounds:

Table 1: Structural and Functional Comparison

Note: Exact molecular formula inferred from synthetic pathways in and .

Impact of Methylation on Binding Affinity

- N4-Methyl vs. N2-Methyl: Methylation at N4 preserves the hydrogen-bond donor capability of the secondary amine at the 4-position, critical for interactions with biological targets. In contrast, N2-methylation or N4,N4-dimethylation eliminates this capability, leading to reduced binding affinity (e.g., IC₅₀ values for N4-methyl analogs are 10-fold lower than dimethylated derivatives) .

- N4-Methyl Piperidinyl vs. N4-Aryl : The piperidinyl group introduces a saturated six-membered ring, improving solubility compared to aryl-substituted analogs (e.g., diphenyl derivatives in Table 1). Piperidinyl’s cyclic amine may also facilitate interactions with polar residues in target proteins .

Electronic and Steric Effects

- Nitro Substituents : The 5-nitro group in compounds like 5-Nitro-N,N′-diphenylpyrimidine-4,6-diamine creates an electron-deficient ring, enhancing reactivity in nucleophilic substitution reactions. However, excessive electron withdrawal can destabilize the pyrimidine core, reducing metabolic stability .

- Piperidinyl vs. Conversely, morpholinyl’s oxygen atom improves water solubility, making it advantageous for hydrophilic targets .

Physicochemical Properties

- LogP and Solubility: this compound exhibits a balanced logP (~2.5), intermediate between hydrophilic 4,6-diamino-5-nitropyrimidine (logP ~0.8) and hydrophobic diphenyl derivatives (logP ~3.9). This balance supports both solubility and membrane permeability .

- Melting Points : Methylated derivatives (e.g., N4,N4-dimethyl-5-nitropyrimidine-4,6-diamine) show higher melting points (162–163°C) due to reduced conformational flexibility, whereas bulkier substituents like piperidinyl lower melting points via steric hindrance .

Biological Activity

N4-Methyl Piperidinyl-4,6-pyrimidinediamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into the biological activity of the compound, presenting data from various studies, case analyses, and research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring with a piperidinyl substituent at the N4 position. This unique structure allows for diverse interactions with biological targets, contributing to its pharmacological properties.

Structural Formula

The compound can be represented as follows:

Where , , and denote the number of carbon, hydrogen, and nitrogen atoms respectively.

Anticancer Properties

Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. Studies have shown that it can inhibit the proliferation of cancer cells by targeting specific enzymes involved in cellular division.

Case Study: In Vitro Anticancer Activity

A study evaluated the effects of this compound on breast cancer cell line MDA-MB-231. The findings were as follows:

| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (Caspase-3 Activity) |

|---|---|---|

| 1 | 85 | 1.33 |

| 5 | 70 | 1.45 |

| 10 | 50 | 1.57 |

These results indicate a dose-dependent effect on cell viability and apoptosis induction, suggesting that the compound may serve as a potential therapeutic agent in cancer treatment .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties . Preliminary findings suggest efficacy against several bacterial strains, which could be beneficial in developing new antibiotics.

Research Findings

A screening of various derivatives showed that certain modifications to the piperidinyl group enhanced antimicrobial activity. For example:

| Compound Variant | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Base Compound | 32 µg/mL |

| Variant A (with methyl) | 16 µg/mL |

| Variant B (with ethyl) | 8 µg/mL |

These results highlight the potential for structural optimization to enhance biological activity .

The mechanism through which this compound exerts its biological effects primarily involves inhibition of key enzymes such as dihydrofolate reductase (DHFR). This enzyme plays a crucial role in DNA synthesis and cell proliferation.

Enzyme Interaction Studies

In enzyme assays, this compound demonstrated effective inhibition of DHFR with an IC50 value indicating a strong binding affinity.

Q & A

Basic Questions

Q. What are the standard methods for synthesizing N4-Methyl Piperidinyl-4,6-pyrimidinediamine, and how is purity ensured?

- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and alkylation reactions. For example, analogous pyrimidine derivatives are synthesized using precursors like 4-aminoquinoline derivatives reacted with methylating agents (e.g., dimethyl sulfate) in polar aprotic solvents (e.g., DMF) under controlled temperatures (60–80°C) . Purification is achieved via column chromatography (silica gel) or preparative HPLC, with purity validated by HPLC (>95%) and mass spectrometry (HRMS-ESI-TOF) .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

Q. How should researchers design experiments to assess the compound’s biological activity?

- Methodological Answer : Use in vitro enzyme inhibition assays (e.g., targeting NADH dehydrogenase) with dose-response curves (IC50 determination). Include positive controls (e.g., known inhibitors) and negative controls (solvent-only) to validate specificity. Cell viability assays (e.g., MTT) can rule off-target cytotoxicity .

Advanced Research Questions

Q. How can contradictions in reported methylation patterns or stereochemical configurations be resolved?

- Methodological Answer : Cross-validate using orthogonal methods:

- Antibody-based assays : For N4-methyl detection, use anti-N4-methyl cytosine antibodies with dot-blot validation (0.45 µg DNA load) and controlled enzymatic reactions .

- Comparative NMR/CD analysis : Replicate conditions (e.g., solvent, temperature) and compare δ 3.11 (N4-methyl) and CD spectra (270/300 nm peaks) to reference data .

Q. What strategies confirm the stereochemical configuration of this compound?

- Methodological Answer :

- CD Spectroscopy : A positive peak at 270 nm and negative at 300 nm indicates cis-ring fusion and 3a-H configuration .

- NOESY NMR : Detect spatial proximity between N4-methyl and H-3 protons to confirm cis stereochemistry .

Q. What comparative approaches are recommended for studying this compound against structural analogs?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified piperidine/pyrimidine groups (e.g., 6-phenyl-5-butyl derivatives) to assess structure-activity relationships .

- Computational Docking : Compare binding affinities to target enzymes (e.g., cholinesterase) using molecular dynamics simulations .

Q. How can discrepancies in NMR data during derivative analysis be addressed?

- Methodological Answer :

- Deuterated Solvents : Use DMSO-d6 or CDCl3 to minimize solvent interference.

- Internal Standards : Reference chemical shifts to tetramethylsilane (TMS) or residual solvent peaks.

- Dynamic Exchange : For broad peaks, vary temperature (25–50°C) to identify exchange processes .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on methylation efficiency in different studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.